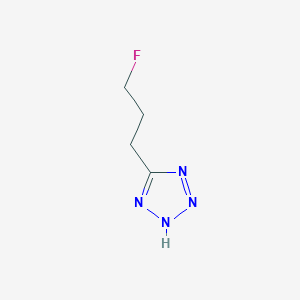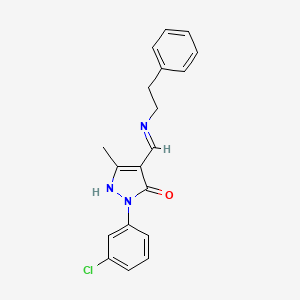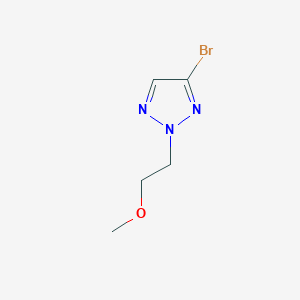
(Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one, commonly known as TMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMB is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring that contains both nitrogen and oxygen atoms. TMB is a yellow crystalline powder that is soluble in organic solvents but insoluble in water.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
The synthesis of new compounds and understanding their structural properties is a key area of scientific research involving (Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one. For instance, the synthesis of palladium(II) and gold(I) complexes with a new O-functionalized N-heterocyclic carbene ligand, including 1-(o-methoxybenzyl)-3-tert-butylimidazol-2-ylidene, showcases the compound's utility in developing novel organometallic complexes. These complexes are studied for their structural characteristics, which are crucial for catalytic applications, indicating the potential for this compound derivatives in enhancing catalytic reactions (Ray, Shaikh, & Ghosh, 2007).
Antiradical Activity
The compound's derivatives demonstrate significant antiradical activity, which is vital for potential therapeutic applications. For example, the reaction of benzoxazole-2-thione with 3,5-di-tert-butyl-4-hydroxybenzylacetate to afford derivatives with varied antiradical activities highlights the compound's applicability in creating antioxidants. These activities are crucial in the development of treatments and interventions for diseases associated with oxidative stress (Gataullina et al., 2017).
Antimicrobial and Cytotoxic Activities
The synthesis of chemically modified chitosan biopolymers using derivatives of this compound and their subsequent antimicrobial efficacies indicate the compound's potential in biomedical applications. These modified biopolymers demonstrate excellent activity against various bacterial and fungal strains, providing insights into the development of new antimicrobial agents. Furthermore, the study of their swelling properties and cytotoxic activities against cancer and normal cells in vitro underscores the versatility of this compound derivatives in therapeutic applications (Azmy, Hashem, Mohamed, & Negm, 2019).
Catalytic Applications
The compound's derivatives show potential in catalytic applications, as seen in the efficient and E-selective synthesis of an antiarthritic drug candidate using alpha-methoxy-p-quinone methide derivatives. This method provides a practical and highly selective synthesis route for pharmaceutical compounds, demonstrating the application of this compound derivatives in pharmaceutical synthesis (Inagaki, Haga, Kobayashi, Ohta, Kamata, & Tsuri, 2002).
Eigenschaften
IUPAC Name |
(4Z)-2-tert-butyl-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)14-16-11(13(17)19-14)9-10-7-5-6-8-12(10)18-4/h5-9H,1-4H3/b11-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJOYVYHMQZWSD-LUAWRHEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC2=CC=CC=C2OC)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=N/C(=C\C2=CC=CC=C2OC)/C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677814 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2369603.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2369604.png)
![1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2369605.png)

![Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2369608.png)
![N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2369609.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2369616.png)

![5-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2369619.png)

![1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369622.png)

